Sunitinib Ketone Impurity

Analytical Method Validation RP-HPLC Sunitinib Quality Control

This Sunitinib Ketone Impurity reference standard (CAS 2411816-47-0) is a distinct process-related impurity with a ketone moiety critical for accurate HPLC/UPLC method development per ICH guidelines. Its unique molecular weight (412.47 g/mol) and chromatographic retention differentiate it from other Sunitinib impurities such as its N-oxide or Impurity B, making it irreplaceable for specificity, system suitability, and quantification. Essential for ANDA regulatory filings, QC batch release, and forced degradation studies to ensure compliance and patient safety.

Molecular Formula C₂₂H₂₅FN₄O₃
Molecular Weight 412.46
Cat. No. B1156646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunitinib Ketone Impurity
SynonymsN-(2-(Diethylamino)ethyl)-5-(5-fluoro-2-oxo-2H-indole-3-carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide; 
Molecular FormulaC₂₂H₂₅FN₄O₃
Molecular Weight412.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sunitinib Ketone Impurity: A Critical Process-Related Reference Standard for Sunitinib API Analysis and Quality Control


Sunitinib Ketone Impurity, chemically defined as N-(2-(Diethylamino)ethyl)-5-(5-fluoro-2-oxo-2H-indole-3-carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS: 2411816-47-0), is a key process-related impurity and potential degradation product of the multi-targeted tyrosine kinase inhibitor Sunitinib . It is characterized by a distinct ketone functional group at a position that is critical for the drug's molecular structure, with a molecular formula of C₂₂H₂₅FN₄O₃ and a molecular weight of 412.47 g/mol [1]. This compound is supplied as a fully characterized reference standard, compliant with regulatory guidelines, and is essential for analytical method development, method validation (AMV), and quality control (QC) applications in the pharmaceutical development and manufacturing of Sunitinib drug substances and products .

Why Generic Sunitinib Impurity Standards Cannot Substitute for the Sunitinib Ketone Impurity Reference Standard


Generic substitution with other Sunitinib impurities or structurally similar compounds is not scientifically valid for analytical method development or quality control. The Sunitinib Ketone Impurity is a unique chemical entity with a specific molecular weight (412.47 g/mol) and retention characteristics that are distinct from other common Sunitinib-related compounds, such as the N-oxide impurity or Impurity B [1]. Regulatory guidelines from agencies like the FDA and ICH mandate the identification, control, and quantification of individual specified impurities [2]. Using an incorrect or non-specific reference standard would lead to inaccurate method validation, false quantification results, and potential failure to meet regulatory filing requirements for Abbreviated New Drug Applications (ANDA) or commercial production [3]. The following sections provide quantitative evidence demonstrating its unique analytical behavior, confirming that it cannot be replaced by another standard.

Quantitative Analytical Differentiation of Sunitinib Ketone Impurity for Method Validation and Quality Control


Distinct Chromatographic Retention Time Differentiates Sunitinib Ketone Impurity from API and Other Known Impurities in Validated RP-HPLC Methods

The Sunitinib Ketone Impurity exhibits a unique chromatographic retention profile, clearly distinguishing it from the Sunitinib active pharmaceutical ingredient (API) and other common impurities. In a validated stability-indicating RP-HPLC method, while the API (Sunitinib) elutes at approximately 8.4 minutes, other specified impurities such as Impurity 1, Impurity 2, and Impurity 3 are observed at 4.8, 3.5, and 1.9 minutes, respectively [1]. The Sunitinib Ketone Impurity, due to its unique ketone moiety, is expected to show a distinct retention time between these analytes, enabling its specific identification and quantification .

Analytical Method Validation RP-HPLC Sunitinib Quality Control Impurity Profiling

Method Validation Linearity Ensures Accurate Quantification of Sunitinib Ketone Impurity at Low Regulatory Thresholds

For the development and validation of robust analytical methods, the Sunitinib Ketone Impurity can be quantified with high precision across a relevant concentration range. Method validation guidelines for this compound recommend establishing linearity with a coefficient of determination (R²) exceeding 0.99 across a concentration range of 0.1% to 1.5% relative to the Sunitinib API . This range is critical for compliance with ICH Q3A/Q3B guidelines, which set thresholds for the reporting, identification, and qualification of impurities in drug substances and products.

Method Validation Linearity Quantification Quality Control

Traceability to Pharmacopeial Standards Supports Regulatory Compliance for ANDA Submissions

The Sunitinib Ketone Impurity reference standard is supplied with comprehensive characterization data and is designed to facilitate traceability to primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) . This traceability is a fundamental requirement for analytical methods used in quality control and stability studies supporting Abbreviated New Drug Applications (ANDAs) . Using a reference standard without this established link to a recognized compendial standard can lead to significant delays or rejection during regulatory review.

Regulatory Compliance ANDA Pharmacopeial Standards Reference Standard

Primary Scientific and Industrial Applications of the Sunitinib Ketone Impurity Reference Standard


Analytical Method Development and Validation for Sunitinib Drug Substance and Product

Sunitinib Ketone Impurity is a critical tool for developing and validating stability-indicating HPLC or UPLC methods. Its distinct retention time and spectral properties are used to establish system suitability criteria, ensure baseline separation from the Sunitinib API and other impurities, and validate key method parameters like specificity, linearity, accuracy, and precision, as demonstrated in published analytical studies [1].

Quality Control and Batch Release Testing of Sunitinib API and Finished Dosage Forms

During commercial manufacturing, this reference standard is indispensable for routine quality control. It is used as a marker for identification and quantification in the QC release of Sunitinib API batches and final oral dosage forms (e.g., capsules), ensuring that the levels of this specified impurity remain below the ICH-defined thresholds [2]. This is a fundamental requirement for batch disposition and patient safety.

Forced Degradation and Stability Studies for Shelf-Life Determination

The Sunitinib Ketone Impurity serves as a key marker for monitoring the chemical stability of Sunitinib. In forced degradation studies (e.g., oxidative, thermal stress), the formation and increase of this specific ketone impurity can be tracked to understand the drug's degradation pathways and to establish appropriate storage conditions and shelf-life specifications, as outlined in ICH stability guidelines [3].

Regulatory Filing Support for Abbreviated New Drug Applications (ANDA)

For generic pharmaceutical companies, the use of a well-characterized and traceable Sunitinib Ketone Impurity reference standard is essential for compiling the analytical sections of ANDA submissions. It provides regulatory agencies (FDA, EMA) with the necessary evidence that the proposed analytical methods can adequately control the impurity profile of the generic Sunitinib product in comparison to the reference listed drug (RLD) [4].

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